
(3S)-3-chlorobutanoic acid
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Overview
Description
(3S)-3-chlorobutanoic acid is an organic compound with the molecular formula C4H7ClO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3S)-3-chlorobutanoic acid can be synthesized through several methods. One common approach involves the chlorination of butanoic acid. This process typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
CH3CH2CH2COOH+SOCl2→CH3CH2CHClCOOH+SO2+HCl
Industrial Production Methods
In industrial settings, this compound can be produced on a larger scale using similar chlorination techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as distillation and crystallization.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group confers typical Brønsted acidity. In aqueous solution, it undergoes deprotonation to form the conjugate base, 3-chlorobutanoate:
C4H7ClO2⇌C4H6ClO2−+H+
Thermodynamic Data
Reaction Component | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Source |
---|---|---|---|
Deprotonation (gas phase) | 1430 ± 11 | 1401 ± 8.4 |
This high enthalpy change reflects strong stabilization of the conjugate base, consistent with electron-withdrawing effects from the chlorine atom enhancing acidity compared to unsubstituted butanoic acid.
Nucleophilic Substitution at the β-Carbon
The β-chlorine atom is susceptible to nucleophilic substitution (SN2 or SN1 mechanisms), depending on reaction conditions:
Example Reactions
Mechanistic Insight :
-
Steric hindrance at the β-carbon (due to the carboxylic acid group) favors SN2 over SN1 pathways.
-
Chirality at C3 is preserved in SN2 reactions but may racemize under SN1 conditions .
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively:
Common Reagents and Products
Reaction Type | Reagent | Conditions | Product | Yield (%) |
---|---|---|---|---|
Esterification | Methanol, H₂SO₄ | Reflux, 12 hrs | Methyl (3S)-3-chlorobutanoate | ~85 |
Amidation | Thionyl chloride, NH₃ | 0°C, anhydrous | 3-Chlorobutanamide | ~70 |
Key Consideration :
-
Thionyl chloride is often used to activate the acid as an acyl chloride intermediate before amidation .
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:
Reduction Pathways
Reagent | Conditions | Product | Stereochemical Outcome |
---|---|---|---|
LiAlH₄ | Dry ether, 0°C | (3S)-3-Chloro-1-butanol | Retention of configuration |
BH₃·THF | THF, reflux | Partial reduction to aldehyde | Racemization observed |
Limitation : Lithium aluminum hydride (LiAlH₄) may cause partial cleavage of the C-Cl bond under vigorous conditions.
Decarboxylation
Thermal or oxidative decarboxylation eliminates CO₂, yielding prochiral alkenes or alkanes:
Conditions and Outcomes
Method | Temperature | Product | Byproducts |
---|---|---|---|
Pyrolysis | 200–250°C | 3-Chloropropene | CO₂, H₂O |
Oxidative (KMnO₄, H⁺) | 80°C | 3-Chloropropanoic acid | MnO₂, CO₂ |
Note : Decarboxylation is stereospecific, with the configuration at C3 influencing the geometry of the resulting alkene .
Comparison with Analogous Compounds
The reactivity of this compound differs from structurally related compounds:
Compound | Key Difference | Reactivity Trend |
---|---|---|
3-Bromobutanoic acid | Br vs. Cl substituent | Faster nucleophilic substitution |
3-Hydroxybutanoic acid | OH vs. Cl substituent | Higher acidity, esterification |
(3R)-3-Chlorobutanoic acid | Enantiomeric configuration | Identical reactivity, chiral products |
Scientific Research Applications
(3S)-3-chlorobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-chlorobutanoic acid involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-chlorobutanoic acid: The enantiomer of (3S)-3-chlorobutanoic acid, differing in the spatial arrangement of atoms.
3-bromobutanoic acid: Similar structure but with a bromine atom instead of chlorine.
3-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness
This compound is unique due to its specific stereochemistry and reactivity. Its chiral nature allows for enantioselective reactions, making it valuable in asymmetric synthesis and other applications where stereochemistry is crucial.
Q & A
Basic Research Questions
Q. How does the chlorine substituent position and stereochemistry influence the acidity of (3S)-3-chlorobutanoic acid compared to its structural isomers?
- Methodological Answer : The acidity of chlorobutanoic acids is governed by the inductive effect of the chlorine atom. The electron-withdrawing effect decreases with distance from the carboxyl group. For example:
Q. What synthetic routes are recommended for preparing this compound with high enantiomeric purity?
- Methodological Answer : Key strategies include:
- Chiral Resolution : React racemic 3-chlorobutanoic acid with a chiral resolving agent (e.g., (R)-1-phenylethylamine) to form diastereomeric salts, which are separated via fractional crystallization .
- Enantioselective Catalysis : Use asymmetric hydrogenation of 3-chloro-2-butenoic acid with a chiral catalyst (e.g., Ru-BINAP complexes) to directly yield the (3S)-isomer. Optimize reaction conditions (pressure, solvent) to minimize racemization .
- Enzymatic Methods : Employ lipases or esterases for kinetic resolution of esters. For example, hydrolysis of 3-chlorobutanoate esters using Candida antarctica lipase B selectively yields the (S)-acid .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Based on analogous chlorinated carboxylic acids:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and degradation .
- Spill Management : Neutralize spills with sodium bicarbonate, then collect residues using absorbent materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., pKa, solubility) of this compound?
- Methodological Answer : Discrepancies may arise from:
- Measurement Techniques : Compare potentiometric titration (aqueous) vs. spectrophotometric (non-aqueous) methods. Standardize pH measurements using ionic strength-adjusted buffers .
- Purity Issues : Characterize samples via HPLC (C18 column, 0.1% H3PO4 mobile phase) to detect impurities >0.5%. Use chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric excess (>98%) .
- Solvent Effects : Report solubility in polar (water, ethanol) and non-polar (hexane) solvents at 25°C, noting temperature-dependent variations .
Q. What experimental designs are optimal for studying stereochemical effects on the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates of (3S)- vs. (3R)-isomers with nucleophiles (e.g., NH3, OH⁻) using ¹H NMR or LC-MS. For example, track esterification with methanol (H2SO4 catalyst) to assess steric hindrance .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare transition-state energies for SN2 mechanisms. Correlate with experimental yields .
- Isotopic Labeling : Use ³⁶Cl-labeled (3S)-acid to trace chlorine displacement pathways in substitution reactions .
Q. How can reaction conditions be optimized to minimize racemization during derivatization of this compound?
- Methodological Answer :
- Temperature Control : Conduct reactions below 40°C to prevent thermal racemization. Use ice baths for exothermic steps .
- Solvent Selection : Prefer polar aprotic solvents (DMF, DMSO) over protic solvents (water, ethanol) to reduce acid-catalyzed epimerization .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) vs. Brønsted acids (H2SO4) for esterification. Metal-free conditions often reduce racemization .
Properties
CAS No. |
25139-77-9 |
---|---|
Molecular Formula |
C4H7ClO2 |
Molecular Weight |
122.55 g/mol |
IUPAC Name |
(3S)-3-chlorobutanoic acid |
InChI |
InChI=1S/C4H7ClO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 |
InChI Key |
XEEMVPPCXNTVNP-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)Cl |
Canonical SMILES |
CC(CC(=O)O)Cl |
Origin of Product |
United States |
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